3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 2-chlorophenylacetyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrazinamide, a compound with a similar pyrazine core, is a well-known first-line drug used in shortening TB therapy .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The physicochemical parameters of similar compounds, such as pyrrolidine, have been studied, and these parameters can influence the compound’s bioavailability .
Result of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A , and some pyrazinamide derivatives have exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the 2-chlorophenylacetyl group: This step involves the acylation of the pyrrolidine ring using 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamine and diketone precursors.
Coupling of the pyrrolidine and pyrazine rings: This step involves the formation of an ether linkage between the pyrrolidine and pyrazine rings, typically using a strong base such as sodium hydride and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: The compound can be used in the development of new industrial processes or products.
Comparison with Similar Compounds
3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)acetyl derivatives: These compounds share the 2-chlorophenylacetyl group and may have similar biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring may have similar chemical properties and reactivity.
Pyrrolidine derivatives:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-4-2-1-3-12(14)9-16(23)22-8-5-13(11-22)24-17-15(10-19)20-6-7-21-17/h1-4,6-7,13H,5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRSQIBDXCERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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